molecular formula C7H8FN3 B1501015 4-Amino-2-fluorobenzenecarboximidamide CAS No. 556814-98-3

4-Amino-2-fluorobenzenecarboximidamide

Cat. No.: B1501015
CAS No.: 556814-98-3
M. Wt: 153.16 g/mol
InChI Key: SKPGSWSJRRXEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-fluorobenzenecarboximidamide is a substituted benzene derivative featuring a carboximidamide group (C(=NH)NH₂), an amino (-NH₂) group at the para position (C4), and a fluorine atom at the ortho position (C2). This compound belongs to a class of aromatic amidines, which are known for their diverse biological activities, including enzyme inhibition and receptor modulation. The carboximidamide moiety enhances basicity and hydrogen-bonding capacity, making it relevant in medicinal chemistry for targeting biomolecular interactions .

Properties

CAS No.

556814-98-3

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

4-amino-2-fluorobenzenecarboximidamide

InChI

InChI=1S/C7H8FN3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H3,10,11)

InChI Key

SKPGSWSJRRXEBA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)C(=N)N

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 4-Amino-2-fluorobenzenecarboximidamide and its analogues:

Compound Name Substituents Functional Groups Key Properties
This compound -NH₂ (C4), -F (C2) Carboximidamide (C(=NH)NH₂) High basicity; strong hydrogen-bond donor/acceptor potential
4-Aminobenzoic acid -NH₂ (C4) Carboxylic acid (-COOH) Acidic; participates in ionic interactions; lower membrane permeability
4-Aminobenzamide -NH₂ (C4) Amide (-CONH₂) Moderate basicity; less reactive than carboximidamide
2-Amino-4-fluorobenzamide -NH₂ (C2), -F (C4) Amide (-CONH₂) Positional isomerism alters electronic distribution; reduced steric hindrance
2-Amino-3-chlorobenzoic acid -NH₂ (C2), -Cl (C3) Carboxylic acid (-COOH) Chlorine’s electron-withdrawing effect enhances acidity; larger halogen size

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